molecular formula C25H19F2NO3 B2928325 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866350-36-9

6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one

Cat. No. B2928325
M. Wt: 419.428
InChI Key: FVFPCCNZBLMROT-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Fluorescent Probes in Biochemistry and Medicine

Quinoline derivatives are recognized for their efficiency as fluorophores, extensively utilized in biochemistry and medicine to study various biological systems. A specific focus is on DNA fluorophores based on fused aromatic systems, which are of interest due to their sensitivity and selectivity. This research indicates the potential of quinoline derivatives, similar in structure to the compound , as valuable tools in fluorescence-based applications, including imaging and molecular diagnostics (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antiviral Agents

Certain quinoline and quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties. Studies have found these compounds to exhibit activity against a variety of microbial and viral pathogens, indicating their potential as leads for the development of new antimicrobial and antiviral drugs. This is particularly relevant in the search for treatments against resistant strains of bacteria and emerging viral diseases (Refaat, Moneer, & Khalil, 2004).

Anticancer Research

Research into quinoline and quinazoline derivatives has also extended into anticancer applications. These compounds have been tested for their efficacy in inhibiting the growth of various cancer cell lines, including human neuroblastoma and colon carcinoma cells. Some derivatives have shown significant cytotoxicity, suggesting their potential role as chemotherapeutic agents. This area of research is crucial for developing new cancer treatments with higher efficacy and lower side effects (Reddy et al., 2015).

Viscosity-Sensitive Fluorescent Probes

The development of viscosity-sensitive fluorescent probes using benzo[g]quinoxaline derivatives highlights another scientific application. These probes are designed to respond to changes in viscosity, making them useful in studying the physicochemical properties of various biological and synthetic systems. The sensitivity of these probes to viscosity changes underscores the versatility of quinoline derivatives in analytical and diagnostic applications (Wang et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding the precautions that need to be taken while handling and storing the compound.


Future Directions

Future directions could involve potential applications of the compound, areas where further research is needed, and possible modifications that could enhance its properties or reduce its side effects.


Please consult a professional chemist or a trusted source for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

6-ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO3/c1-2-31-20-10-11-23-21(13-20)25(30)22(24(29)17-6-8-18(26)9-7-17)15-28(23)14-16-4-3-5-19(27)12-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFPCCNZBLMROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one

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